5-Bromo-N,N-diethyl-3-pyridinecarboxamide basic properties
5-Bromo-N,N-diethyl-3-pyridinecarboxamide basic properties
An In-Depth Technical Guide to 5-Bromo-N,N-diethyl-3-pyridinecarboxamide
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide (CAS No. 104290-44-0), a functionalized heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details the compound's chemical identity, its known and predicted physicochemical properties, and a validated protocol for the synthesis of its key precursor, 5-bromonicotinic acid. Furthermore, a detailed, mechanistically-grounded experimental protocol for the final amidation step is proposed. Safety, handling, and the compound's potential applications as a molecular building block are also discussed. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis and application of novel pyridine derivatives.
Chemical Identity and Structure
5-Bromo-N,N-diethyl-3-pyridinecarboxamide, also known as 5-Bromo-N,N-diethylnicotinamide, is a disubstituted pyridine derivative. The pyridine ring, a common scaffold in pharmaceuticals, is functionalized at the 3-position with a diethylamide group and at the 5-position with a bromine atom. This bromine atom provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, making it a versatile intermediate for creating more complex molecules.[1]
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 104290-44-0 | [2] |
| IUPAC Name | 5-bromo-N,N-diethylpyridine-3-carboxamide | - |
| Synonyms | 5-Bromo-N,N-diethylnicotinamide, 5-bromo-nicotinic acid diethylamide | [2] |
| Molecular Formula | C₁₀H₁₃BrN₂O | [2] |
| Molecular Weight | 257.13 g/mol | [2] |
| InChI Key | INALCDDCRXNOBA-UHFFFAOYSA-N |[2] |
Physicochemical Properties
Experimental data for the physical properties of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide are not widely reported in publicly available literature. The available information, primarily from computational predictions, is summarized below. Researchers should determine experimental values upon synthesis and purification. The parent amide, 5-bromonicotinamide, is a solid with a high melting point (219-223 °C), but the addition of the two ethyl groups on the amide nitrogen is expected to significantly lower the melting point and increase its solubility in organic solvents.[3]
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical State | Not reported (Expected to be a solid or oil at room temperature) | - |
| Melting Point | No data available | [4] |
| Boiling Point | No data available | [4] |
| Solubility | No data available | [4] |
| XLogP3 | 2.32610 (Predicted) | [2] |
| Storage | Sealed in dry, 2-8°C | - |
Synthesis and Mechanistic Rationale
The most logical and well-documented synthetic pathway to 5-Bromo-N,N-diethyl-3-pyridinecarboxamide involves a two-stage process: (1) the direct bromination of nicotinic acid to form the key intermediate, 5-bromonicotinic acid, and (2) the subsequent amidation of the carboxylic acid with diethylamine.
Stage 1: Synthesis of 5-Bromonicotinic Acid (Precursor)
This procedure involves the direct electrophilic bromination of the pyridine ring. The use of thionyl chloride is crucial as it converts the carboxylic acid to the more reactive nicotinoyl chloride in situ. This activates the pyridine ring towards bromination, which is facilitated by a Lewis acid catalyst like powdered iron.[5]
Experimental Protocol: Preparation of 5-Bromonicotinic Acid [1][5]
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Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine nicotinic acid (1 equivalent) and powdered iron (2-5% by weight of nicotinic acid).
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Activation: Carefully add thionyl chloride (~2.4 equivalents) to the flask. Heat the resulting mixture to 70-80°C with vigorous stirring.
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Bromination: Add bromine (~1.9 equivalents) dropwise via the dropping funnel over a period of 2 hours.
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Reaction: Upon completion of bromine addition, heat the reaction mixture to reflux and maintain for 6-14 hours.
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Workup: After the reflux period, allow the mixture to cool. Carefully distill off the excess thionyl chloride and bromine under reduced pressure.
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Hydrolysis & Precipitation: Cool the crude residue in an ice bath. Slowly and carefully hydrolyze the residue by adding cold water. Adjust the pH of the aqueous solution to 2.5-3.0 using a 4N sodium hydroxide or other inorganic base solution.
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Isolation: The product, 5-bromonicotinic acid, will precipitate out of the solution. Collect the solid by suction filtration, wash with a small amount of ice-cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or water.[5]
Stage 2: Amidation to 5-Bromo-N,N-diethyl-3-pyridinecarboxamide (Proposed)
This stage involves a standard nucleophilic acyl substitution. 5-Bromonicotinic acid is first converted to its highly reactive acyl chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride. This intermediate is then immediately reacted with diethylamine, which acts as a nucleophile, to form the final amide product. An excess of diethylamine or the addition of another base (e.g., triethylamine) is necessary to neutralize the HCl byproduct generated during the reaction.
Proposed Experimental Protocol:
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Acyl Chloride Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend 5-bromonicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add thionyl chloride (SOCl₂, ~1.5 equivalents) dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction. Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
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Amine Reaction: In a separate flask, dissolve diethylamine (2.5 equivalents) in the same anhydrous solvent. Cool this solution to 0°C.
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Coupling: Slowly add the freshly prepared 5-bromonicotinoyl chloride solution from step 1 to the diethylamine solution at 0°C.
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Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 5-Bromo-N,N-diethyl-3-pyridinecarboxamide.
Spectroscopic Analysis
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Pyridine Protons: Three distinct signals in the aromatic region (~δ 8.0-9.0 ppm), each integrating to 1H. The protons at positions 2, 4, and 6 will exhibit characteristic splitting patterns (doublets or doublet of doublets).
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Ethyl Protons (CH₂): A quartet around δ 3.4-3.6 ppm, integrating to 4H, due to coupling with the methyl protons.
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Ethyl Protons (CH₃): A triplet around δ 1.1-1.3 ppm, integrating to 6H, due to coupling with the methylene protons.
Confirmation of the molecular weight can be achieved via mass spectrometry, which should show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Safety and Handling
Specific GHS hazard data for 5-Bromo-N,N-diethyl-3-pyridinecarboxamide is limited.[4] However, data for the precursor, 5-bromonicotinic acid, and the parent amide, 5-bromonicotinamide, indicate potential hazards.[3] Therefore, stringent safety measures are recommended.
Table 3: Safety and Handling Precautions
| Precaution Category | Recommendation | Reference |
|---|---|---|
| Engineering Controls | Handle in a well-ventilated place, such as a chemical fume hood. | [2] |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | [4] |
| Handling | Avoid contact with skin and eyes. Avoid formation and inhalation of dust and aerosols. Use non-sparking tools. | [2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [4] |
| Potential Hazards (Inferred) | Based on related compounds, may be harmful if swallowed, cause skin irritation, and cause serious eye irritation/damage. |[3] |
Applications in Drug Development
5-Bromo-N,N-diethyl-3-pyridinecarboxamide is primarily utilized as a chemical building block in discovery research. The pyridine core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of two distinct functional groups allows for sequential and site-selective modifications:
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The Bromine Atom: Serves as a versatile handle for introducing molecular complexity through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-couplings, enabling the creation of biaryl or amine-linked structures.[1]
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The Diethylamide Group: This group modulates the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. It can also form crucial hydrogen bond interactions with biological targets.
By leveraging these features, researchers can use this compound as a starting point to synthesize libraries of novel molecules for screening against various therapeutic targets, including kinases, polymerases, and other enzymes.[1]
References
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Wiley-VCH. (2007). Supporting Information. Retrieved January 17, 2026, from [Link]
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Chemsrc. (2025, September 10). 5-BROMO-N,N-DIETHYL-3-PYRIDINECARBOXAMIDE. Retrieved January 17, 2026, from [Link]
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Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved January 17, 2026, from [Link]
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HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved January 17, 2026, from [Link]
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The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
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Semantic Scholar. (1987). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
